

Despropionyl Remifentanil: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Despropionyl Remifentanil	
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Abstract: This document provides a comprehensive technical guide on **Despropionyl Remifentanil**, a key precursor in the synthesis of the potent, short-acting opioid analgesic,

Remifentanil.[1][2] This guide details its fundamental molecular and chemical properties, its role
in synthetic pathways, and the metabolic fate of its parent compound, Remifentanil. The
information is tailored for researchers, scientists, and professionals engaged in drug
development and forensic analysis.

Core Molecular and Physical Data

Despropionyl Remifentanil, identified by CAS Number 938184-95-3, serves as an analytical reference standard in laboratory settings.[3] Its chemical and physical properties are summarized below for clarity and comparative analysis.



Property	Value	Reference
Molecular Formula	C17H24N2O4	[3][4][5]
Molecular Weight	320.4 g/mol	[3][5]
Exact Mass	320.17360725 Da	[5]
IUPAC Name	methyl 4-anilino-1-(3-methoxy- 3-oxopropyl)piperidine-4- carboxylate	[5]
Formulation	Crystalline solid	[3]
Purity	≥98%	[3]
Solubility	PBS (pH 7.2): 10mg/mL	[3]
λmax	245 nm	[3]

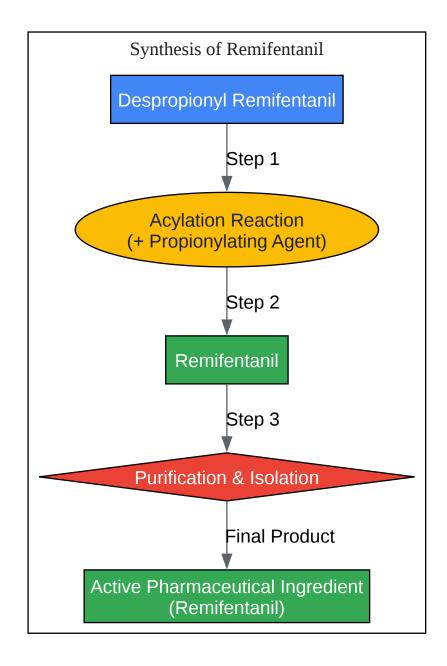
Role as a Synthetic Precursor

Despropionyl Remifentanil is primarily recognized as a precursor in the chemical synthesis of Remifentanil.[3] The synthesis process is a critical area of study for pharmaceutical development and for forensic analysis to identify potential illicit manufacturing routes.

Logical Synthesis Workflow

The following diagram illustrates the logical progression from the precursor to the final active pharmaceutical ingredient.





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Caption: Logical workflow for the synthesis of Remifentanil from its precursor.

Metabolism of the Parent Compound: Remifentanil

Understanding the metabolic pathway of Remifentanil is crucial for comprehending its ultrashort duration of action. Unlike many opioids that undergo hepatic metabolism, Remifentanil is rapidly hydrolyzed by non-specific esterases present in blood and tissues.[6][7][8] This unique

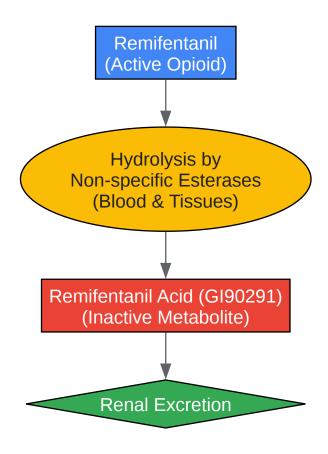


metabolic route results in the formation of an inactive carboxylic acid metabolite, Remifentanil acid (GI90291).[6][9]

The rapid clearance and short context-sensitive half-time of approximately 3-5 minutes are direct consequences of this efficient metabolic pathway.[7][10]

Metabolic Pathway of Remifentanil

The diagram below outlines the primary metabolic transformation of Remifentanil.



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Caption: Primary metabolic pathway of Remifentanil.

Experimental Protocol: A Note on Synthesis

Detailed, step-by-step experimental protocols for the synthesis of controlled substances like Remifentanil are not publicly disseminated to prevent illicit manufacturing. However, the general chemical transformation involves the acylation of the secondary amine in **Despropionyl Remifentanil** with a propionylating agent. This reaction adds the N-propionyl



group, which is characteristic of Remifentanil's structure and essential for its pharmacological activity. The subsequent steps would involve purification and isolation of the final product to meet pharmaceutical-grade standards. Researchers in licensed facilities would develop specific protocols based on established principles of organic synthesis, optimizing reaction conditions, solvent systems, and purification techniques.

Conclusion

Despropionyl Remifentanil is a compound of significant interest primarily due to its role as a direct precursor to Remifentanil. Its well-defined molecular formula and weight are foundational data points for its identification and quantification. For researchers and drug development professionals, understanding its place in the synthesis of Remifentanil, alongside the unique metabolic profile of the final active drug, is essential for both pharmaceutical innovation and the control of scheduled substances.

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